JAK2 Inhibitor III, SD-1029

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

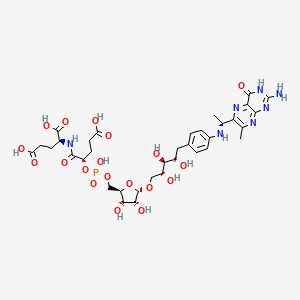

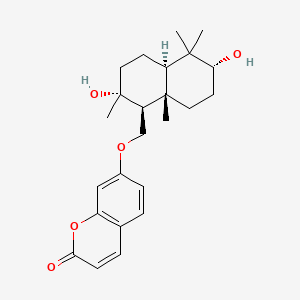

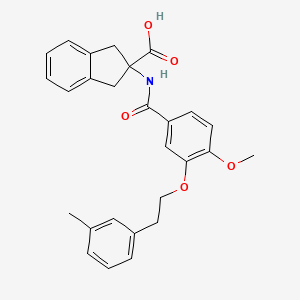

JAK2 Inhibitor III, SD-1029, is a cell-permeable xanthenedione compound that acts as a JAK2-selective inhibitor . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src and shows little inhibition towards a panel of 49 other protein kinases in cell-free kinase assays .

Molecular Structure Analysis

The empirical formula of JAK2 Inhibitor III, SD-1029 is C25H30Cl2N2O3 · 2HBr . Its molecular weight is 639.25 .Chemical Reactions Analysis

JAK2 Inhibitor III, SD-1029 inhibits autophosphorylation of recombinant JAK2 and decreases levels of phosphorylated JAK2, but not JAK1 or Src .Physical And Chemical Properties Analysis

JAK2 Inhibitor III, SD-1029 is a solid compound . It is off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .Scientific Research Applications

Cancer Research: Inhibition of Cell Proliferation

SD-1029 is primarily utilized in cancer research due to its ability to inhibit the autophosphorylation of JAK2, which is a critical step in the JAK/STAT signaling pathway often implicated in oncogenesis . By inhibiting this pathway, SD-1029 effectively reduces cell proliferation in various cancer cell lines, including liver, breast, and ovarian cancers. This makes it a valuable tool for studying cancer biology and potential therapeutic interventions.

Anti-inflammatory Applications: Modulation of Immune Response

The JAK/STAT pathway also plays a significant role in the immune system, particularly in inflammation and immune response regulation. SD-1029’s inhibition of JAK2 can modulate immune responses, making it useful for researching autoimmune diseases and developing anti-inflammatory drugs .

Hematological Disorders: Treatment of Myeloproliferative Neoplasms

JAK2 mutations are frequently found in myeloproliferative neoplasms (MPNs), a group of hematological disorders. SD-1029’s targeted inhibition of JAK2 activity offers a potential therapeutic approach for treating MPNs, providing a basis for clinical research and drug development .

Neurological Research: Neuroinflammation and Neurodegenerative Diseases

Research suggests that the JAK/STAT pathway may be involved in neuroinflammation and the progression of neurodegenerative diseases. SD-1029 could be used to explore the pathway’s role in these conditions and to develop treatments that target neuroinflammation .

Virology: Inhibition of Viral Replication

SD-1029 has been shown to inhibit the replication of hepatitis A virus in cell culture, indicating its potential application in antiviral research. The mechanism by which it inhibits viral replication could provide insights into new antiviral strategies .

Signal Transduction Research: Understanding JAK/STAT Pathway Dynamics

Beyond its implications in disease, SD-1029 is a tool for basic research into the JAK/STAT signaling pathway. By selectively inhibiting JAK2, researchers can study the dynamics of this pathway and its interactions with other cellular processes .

Mechanism of Action

Safety and Hazards

Future Directions

JAK inhibitors have revolutionized treatments for a heterogeneous group of disorders, such as myeloproliferative neoplasms, rheumatoid arthritis, inflammatory bowel disease, and multiple immune-driven dermatological diseases . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed and we await evaluation with interest .

properties

IUPAC Name |

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLAKXQHDQKKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Br2Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JAK2 Inhibitor III, SD-1029 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)

![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)